2-(2-Benzylphenoxy)-5-fluoroaniline

Description

Structural Framework and Nomenclature in Advanced Organic Chemistry Research

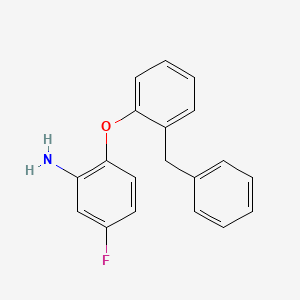

The structure of 2-(2-Benzylphenoxy)-5-fluoroaniline is a sophisticated assembly of three key organic fragments. The core of the molecule is a fluoroaniline (B8554772) unit, specifically an aniline (B41778) ring substituted with a fluorine atom at the 5-position. Attached to the aniline ring at the 2-position via an ether linkage is a phenoxy group, which itself is substituted at its 2-position with a benzyl (B1604629) group.

The systematic IUPAC name for this compound is this compound. This nomenclature precisely describes the connectivity of the constituent parts: the "5-fluoroaniline" specifies the base structure, and the "2-(2-benzylphenoxy)" details the substituent attached to the second carbon of the aniline ring. The molecule's intricate three-dimensional shape and the electronic properties conferred by the fluorine atom and the amino group are key determinants of its reactivity and potential applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 946774-93-2 chemicalbook.com |

| Molecular Formula | C₁₉H₁₆FNO chemicalbook.com |

| Molecular Weight | 293.33 g/mol chemicalbook.com |

| Predicted Boiling Point | 401.8 ± 45.0 °C chemicalbook.com |

| Predicted Density | 1.192 ± 0.06 g/cm³ chemicalbook.com |

Academic Significance within Contemporary Organic Synthesis and Chemical Sciences

The academic significance of this compound lies primarily in its utility as a sophisticated building block in the synthesis of more complex molecules, particularly those with potential biological activity. The diaryl ether motif is a common feature in many natural products and synthetic pharmaceuticals. mdpi.com The synthesis of this C-O bond often relies on cross-coupling reactions.

Historically, the Ullmann condensation has been a key method for forming such aryl ethers. wikipedia.orgdbpedia.org This reaction typically involves the copper-promoted coupling of an aryl halide with a phenol (B47542), often requiring high temperatures and polar solvents. mdpi.comwikipedia.org Modern variations have introduced soluble copper catalysts and improved reaction conditions, expanding the utility of this classic transformation. wikipedia.orgacs.org

Furthermore, the aniline functional group is a cornerstone for building a vast array of nitrogen-containing compounds. The formation of the C-N bond in aryl amines is frequently accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgopenochem.org This powerful reaction allows for the coupling of aryl halides or triflates with primary or secondary amines and has largely replaced harsher, older methods. wikipedia.org The development of sterically hindered and bidentate phosphine (B1218219) ligands has dramatically expanded the scope of the Buchwald-Hartwig reaction, enabling the use of a wide variety of substrates under milder conditions. wikipedia.orgjk-sci.com The presence of both a diaryl ether and an aniline functionality makes this compound a versatile precursor for molecules that might be investigated in medicinal chemistry, as similar structures are explored for their potential therapeutic properties. mdpi.com

Historical Context of Related Fluoroaromatic and Aniline Derivatives in Chemical Research

The development of this compound is built upon a rich history of research into its constituent chemical classes: anilines and fluoroaromatics.

Aniline (C₆H₅NH₂) itself has a storied past. It was first isolated in 1826 by Otto Unverdorben from the destructive distillation of indigo. wikipedia.org Throughout the 19th century, it was independently discovered and named multiple times, with August Wilhelm von Hofmann ultimately demonstrating that these various isolates were the same compound in 1843. wikipedia.org The true significance of aniline was unlocked with the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856. wikipedia.org This discovery, stemming from aniline, catalyzed the birth of the synthetic dye industry and established aniline as a crucial industrial commodity chemical. wikipedia.org Aniline and its derivatives have since become indispensable in manufacturing polymers, pharmaceuticals like paracetamol, and agricultural chemicals. sci-hub.seresearchgate.net

The introduction of fluorine into aromatic rings is a more recent, yet equally impactful, development in chemical science. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physical, chemical, and biological properties of a molecule. The history of organofluorine chemistry includes the development of various fluorinating agents. beilstein-journals.org Fluoroaromatic compounds, such as fluoroanilines, are important intermediates in the synthesis of agrochemicals and pharmaceuticals. google.comgoogle.com For instance, 2-fluoro-5-nitroaniline (B1294389) is a known precursor for herbicides. google.com The synthesis of these compounds often involves multi-step processes starting from materials like 2-fluoroaniline (B146934) or 4-fluoroaniline (B128567). google.comevitachem.commerckmillipore.com The combination of these two historical streams of research—the versatile chemistry of anilines and the transformative effects of fluorination—provides the foundation for the design and synthesis of complex molecules like this compound.

Properties

IUPAC Name |

2-(2-benzylphenoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO/c20-16-10-11-19(17(21)13-16)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLBBKKITBHNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Benzylphenoxy 5 Fluoroaniline

Strategic Retrosynthetic Analysis for the 2-(2-Benzylphenoxy)-5-fluoroaniline Core

A retrosynthetic analysis of this compound identifies two primary disconnections corresponding to the formation of the key ether (C-O) and amine (C-N) bonds. The core structure is a diaryl ether with an amino group on one ring and a benzyl (B1604629) group on the other.

The most logical disconnections are:

C-O Bond Disconnection (Ether Linkage): This is a primary disconnection that breaks the molecule into a phenolic precursor and an activated aryl halide or equivalent. This leads to two potential precursor pairs:

Path A: 2-Benzylphenol (B1197477) and an activated 4-fluoroaniline (B128567) derivative (e.g., 1-bromo-4-fluoro-2-nitrobenzene, which can be later reduced to the aniline).

Path B: A 2-phenoxy-5-fluoroaniline derivative and benzyl bromide. However, Path A is generally more common for constructing the diaryl ether core.

C-N Bond Disconnection (Amine Group): This disconnection is typically considered as a functional group interconversion (FGI) rather than a primary bond-breaking step in the carbon skeleton. The aniline (B41778) group is commonly derived from the reduction of a nitro group. This FGI simplifies the synthesis to the formation of a nitro-substituted diaryl ether, 2-(2-benzylphenoxy)-1-fluoro-4-nitrobenzene.

Therefore, a plausible retrosynthetic pathway is as follows: The target aniline is traced back to its corresponding nitroaromatic compound. This nitro-substituted diaryl ether is then disconnected at the ether linkage via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. This leads to simple, commercially available starting materials: 2-benzylphenol and a difluoro- or halofluoronitrobenzene derivative, such as 2,4-difluoronitrobenzene (B147775) or 1-bromo-2-fluoro-5-nitrobenzene.

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its analogues. ebrary.netwikipedia.org

Convergent Synthesis: This is the most direct approach for the target molecule. ebrary.net It involves the separate synthesis of two key fragments—the nucleophilic phenol (B47542) (2-benzylphenol) and the electrophilic aryl partner (e.g., 1-bromo-4-fluoro-2-nitrobenzene)—which are then coupled in a final step. This strategy maximizes efficiency by building complexity in parallel, although steric hindrance can be a challenge in the final coupling step. researchgate.net The subsequent reduction of the nitro group to the aniline completes the synthesis.

Divergent Synthesis: A divergent pathway would begin from a common, centrally important intermediate that allows for the creation of a library of related compounds. wikipedia.org For instance, one could synthesize a core structure like (2-hydroxy-4-fluorophenyl)(phenyl)methanone. From this central ketone, one path could involve etherification followed by reduction and amination, while another could involve modification of the second phenyl ring before the key ether linkage is formed. This approach is less direct for a single target but invaluable for creating a range of analogues for structure-activity relationship studies.

Palladium-Catalyzed C-O and C-N Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-O (ether) and C-N (amine) bonds present in the target molecule.

The Buchwald-Hartwig amination is a premier method for C-N bond formation, coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org While typically used to form the aniline group directly, it is more common in this context to use it for synthesizing related secondary or tertiary amines if one were to start from a pre-formed bromo-substituted diaryl ether.

More relevant to the primary synthesis is the Buchwald-Hartwig ether synthesis , a palladium-catalyzed method for coupling alcohols or phenols with aryl halides. organic-chemistry.orgorganic-chemistry.org This reaction can be used to construct the central diaryl ether linkage. The choice of phosphine (B1218219) ligand is critical and has evolved over several "generations" to handle a wide range of substrates under milder conditions. wikipedia.org Sterically hindered biarylphosphine ligands (e.g., t-BuXPhos) are often effective. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Ether Synthesis

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Chloronitrobenzene | Phenol | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 100 | 98 | organic-chemistry.org |

| Aryl Bromide | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Toluene | 110 | 98 | nih.gov |

| Iodobenzene | p-Methoxyaniline | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | Dioxane | 80 | 91 | acs.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluoroaromatic Systems

Nucleophilic aromatic substitution (SNAr) is a highly effective and often preferred method for forming the diaryl ether bond, especially when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. nih.gov The presence of a fluorine atom as the leaving group is particularly advantageous due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the ring toward nucleophilic attack.

A common strategy for synthesizing the core of this compound involves the reaction of 2-benzylphenol with an activated fluoronitrobenzene, such as 1,2-difluoro-4-nitrobenzene or 2-fluoro-1-bromo-4-nitrobenzene. The phenoxide, generated in situ with a base like potassium carbonate or cesium carbonate, acts as the nucleophile, displacing the fluorine atom positioned ortho or para to the activating nitro group. sci-hub.se This reaction is often carried out in a polar aprotic solvent like DMF or DMSO. sci-hub.se Microwave assistance can dramatically shorten reaction times from hours to minutes. nih.govscilit.com

Table 2: Conditions for SNAr Reactions on Fluoroaromatic Systems

| Fluoroaromatic Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 2-Fluoronitrobenzene | Cyclopropanol | Cs₂CO₃ | DMF | 75 | 6 h | 90 | sci-hub.se |

| Electron-deficient Aryl Halide | Phenol | K₂CO₃ | DMSO | Reflux (MW) | 5-10 min | >90 | nih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol (B129727) | KOH | Methanol | Reflux | 1 h | 95 | organic-chemistry.org |

Amine Functionalization and Aryl Ether Formation Methodologies

The synthesis of this compound requires the successful formation of two distinct functionalities: the aryl ether and the aniline. The sequence of these bond-forming events is a key strategic consideration.

Route 1: Ether Formation followed by Amine Formation. This is the most common and logical pathway.

Aryl Ether Formation: As described in section 2.2.2, an SNAr reaction between 2-benzylphenol and a fluoronitro-aromatic compound (e.g., 2,4-difluoronitrobenzene) is performed to create the nitro-substituted diaryl ether intermediate.

Amine Functionalization: The nitro group is then reduced to the target aniline. This reduction is a standard transformation and can be achieved with a variety of reagents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder in acetic acid.

Route 2: Amine in Place prior to Ether Formation. This route is less common due to the potential for the amine group to interfere with the etherification step, either by acting as a competing nucleophile in an SNAr reaction or by poisoning the catalyst in a palladium-catalyzed coupling. If this route were pursued, the amine would need to be protected with a suitable protecting group (e.g., as an acetamide) before the C-O bond formation step. The protecting group would then be removed in the final step of the synthesis.

Stereochemical Control in the Synthesis of Chiral Analogues of this compound

Recent advances in asymmetric catalysis have enabled the atroposelective synthesis of diaryl ethers. chemrxiv.orgacs.org These methods typically rely on one of two strategies:

Desymmetrization: Starting with a prochiral diaryl ether substrate (e.g., one containing two identical functional groups like aldehydes or amines), a chiral catalyst is used to selectively modify one of the two groups, thereby creating a chiral, enantioenriched product. Catalysts for these transformations include N-heterocyclic carbenes (NHCs) and chiral phosphoric acids. rsc.orgsnnu.edu.cnacs.org

Kinetic Resolution: A racemic mixture of a chiral diaryl ether derivative is subjected to a reaction with a chiral catalyst or reagent that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enantioenriched substrate.

For example, an N-heterocyclic carbene could catalyze the atroposelective esterification of a prochiral dialdehyde-substituted diaryl ether, yielding axially chiral products with high enantioselectivity. acs.org Similarly, copper-catalyzed asymmetric cycloaddition reactions have been used to construct C-O axially chiral diaryl ethers with excellent enantiomeric excess. acs.org These cutting-edge methods provide a clear path toward the synthesis of chiral analogues of this compound, which could be valuable as chiral ligands or biologically active molecules.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound involves optimizing reaction conditions to reduce waste, energy consumption, and the use of hazardous materials. snnu.edu.cn

Key green approaches applicable to this synthesis include:

Catalyst Efficiency: Utilizing high-turnover catalysts, such as modern palladium-phosphine systems, minimizes the amount of precious metal required and reduces metal contamination in the final product. organic-chemistry.org Copper-catalyzed reactions, being more economical, are also an attractive green alternative to palladium. mdpi.com

Solvent Selection: Replacing high-boiling, toxic aprotic polar solvents like DMF and NMP with greener alternatives is a primary goal. While challenging for SNAr reactions, research into greener solvent systems is ongoing. In some cases, reactions can be run in more environmentally benign solvents or even under solvent-free conditions. mdpi.com

Energy Efficiency and Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technology that can dramatically reduce reaction times from hours to minutes, thereby saving significant energy. SNAr reactions and copper-catalyzed couplings are particularly well-suited for microwave acceleration, often leading to higher yields and cleaner reactions. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core green principle. Convergent syntheses are often more atom-economical than long, linear sequences. The reduction of a nitro group to an amine using catalytic hydrogenation with H₂ is highly atom-economical, as the only byproduct is water.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reaction Mechanisms and Reactivity Profile of 2 2 Benzylphenoxy 5 Fluoroaniline

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Fluoroaniline (B8554772) Moiety

The fluoroaniline ring in 2-(2-benzylphenoxy)-5-fluoroaniline is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group (-NH₂). Conversely, the fluorine atom, while also an ortho-, para-director, is a deactivating group due to its high electronegativity. The bulky 2-benzylphenoxy substituent will exert significant steric hindrance, primarily at the C3 position.

The amino group directs incoming electrophiles to the positions ortho and para to it (C4 and C6). The fluorine atom also directs to its ortho and para positions (C4 and C6). Therefore, positions C4 and C6 are electronically favored for substitution. However, the large benzylphenoxy group at C2 will sterically hinder the C3 and, to a lesser extent, the C1 positions.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Position | Electronic Effect | Steric Hindrance | Predicted Outcome |

| C3 | Neutral | High | Substitution highly unlikely |

| C4 | Activated (para to -NH₂, meta to -F) | Low | Major product expected |

| C6 | Activated (ortho to -NH₂, para to -F) | Moderate | Minor product possible |

Nucleophilic Reactivity of the Aniline (B41778) Nitrogen and Fluoroaromatic System

The primary amine of the aniline moiety is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily attack a wide range of electrophiles. This can lead to the formation of amides, sulfonamides, and carbamates, or undergo alkylation and arylation reactions.

The fluoroaromatic system itself is generally resistant to nucleophilic aromatic substitution (SNAr) unless activated by a strong electron-withdrawing group positioned ortho or para to the fluorine atom. In this molecule, the electron-donating amino group disfavors such reactions.

Oxidative and Reductive Transformation Pathways

The aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this compound could be oxidized to the corresponding nitroso, nitro, or even polymeric aniline black-like materials. The benzylic C-H bonds of the benzyl (B1604629) group are also potential sites for oxidation to a ketone or carboxylic acid under strong oxidizing conditions.

Reductive transformations would primarily target any introduced oxidized functionalities. For instance, if the aniline were converted to a nitro group, it could be readily reduced back to the amine. Catalytic hydrogenation could potentially reduce the aromatic rings, but this would require harsh conditions.

C-H Activation and Functionalization Studies Involving the Benzyl and Phenoxy Moieties

The benzyl and phenoxy moieties offer numerous C-H bonds for potential activation and functionalization. Transition metal-catalyzed C-H activation is a powerful tool for introducing new functional groups. The ortho C-H bonds on the benzyl group's phenyl ring and the unsubstituted positions on the phenoxy ring are prime targets for directed C-H functionalization. The benzylic C-H bonds are particularly reactive and could be functionalized through various radical or organometallic pathways.

Photochemical and Thermal Reactivity of this compound

The photochemical reactivity of this compound is likely to involve the aniline and benzyl functionalities. Aromatic amines can undergo photo-oxidation or photo-rearrangement reactions. The benzyl group could potentially undergo photochemical cleavage of the benzylic C-H or C-C bonds.

Thermally, the ether linkage is the most likely point of cleavage at high temperatures, potentially leading to the formation of 2-benzylphenol (B1197477) and 4-fluoroaniline (B128567) fragments. The stability of the molecule will be dictated by the strength of the C-O ether bond.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 2 2 Benzylphenoxy 5 Fluoroaniline

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the confident assignment of a molecular formula.

For 2-(2-benzylphenoxy)-5-fluoroaniline (C₁₉H₁₆FNO), techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F).

A typical HRMS analysis would yield a measured m/z value that closely matches the calculated theoretical value, thereby confirming the molecular formula. Any significant deviation would suggest an incorrect structural assignment or the presence of impurities.

Table 1: Theoretical vs. Expected HRMS Data for [C₁₉H₁₆FNO + H]⁺

| Parameter | Value |

| Molecular Formula | C₁₉H₁₆FNO |

| Calculated Exact Mass | 293.1216 |

| Ion Species | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 294.1294 |

| Typical Mass Accuracy | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the chemical environment of each active nucleus.

¹H NMR: The proton NMR spectrum of this compound would reveal distinct signals for the aromatic and aliphatic protons. The benzyl (B1604629) CH₂ group would appear as a characteristic singlet. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling, with their chemical shifts influenced by the electronic effects of the aniline (B41778), ether, and fluoro substituents.

¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom. The chemical shifts would differentiate between the aliphatic benzyl carbon and the various aromatic carbons, including those directly bonded to nitrogen, oxygen, and fluorine, which would show characteristic shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum is a highly sensitive probe for the fluorine-containing part of the molecule. It would display a single resonance for the fluorine atom on the aniline ring. The coupling of this fluorine with adjacent protons (³JHF) would provide further structural confirmation.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |

| ¹H | ~5.1 | s | Benzyl CH₂ |

| ~6.5 - 7.5 | m | Aromatic Protons | |

| ~4.0 - 5.0 (broad) | s | NH₂ | |

| ¹³C | ~70 | - | Benzyl CH₂ |

| ~110 - 160 | - | Aromatic Carbons | |

| ¹⁹F | ~ -110 to -130 | m | C-F |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods are complementary and provide a characteristic fingerprint of the compound.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the diaryl ether linkage would be observed around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, providing additional structural information.

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |

| C-F | Stretch | 1000 - 1400 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This would confirm the relative orientations of the two phenyl rings and the substitution pattern on the fluoroaniline (B8554772) moiety.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of non-volatile compounds like this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. A UV detector would be suitable for detection, given the aromatic nature of the compound. A pure sample would exhibit a single major peak.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, aiding in their identification. The retention time in the GC would be characteristic of the compound under specific conditions, and the mass spectrum would show a molecular ion peak and a fragmentation pattern consistent with its structure.

Table 4: Representative Chromatographic Data

| Technique | Parameter | Typical Value/Observation |

| HPLC | Column | Reversed-Phase C18 |

| Detection | UV at 254 nm | |

| Purity Result | >98% (for a pure sample) | |

| GC-MS | Retention Time | Dependent on column and conditions |

| Mass Spectrum | Molecular Ion Peak (m/z 293) and characteristic fragments |

Theoretical and Computational Studies on 2 2 Benzylphenoxy 5 Fluoroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For aromatic compounds like fluoroaniline (B8554772) derivatives, DFT calculations can provide a detailed understanding of molecular properties. researchgate.net Studies on related isomers, such as 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, have utilized DFT and Hartree-Fock (HF) methods to analyze their geometrical, vibrational, and electronic properties. researchgate.net

For these fluoroaniline isomers, key electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net For instance, the HOMO-LUMO energy gap for 5-nitro-2-fluoroaniline was found to be 3.874 eV using DFT methods. researchgate.net Additionally, properties such as dipole moment, which influences intermolecular interactions, have been computed for these molecules. researchgate.net

Analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential Surface (MESP) are also performed to understand bonding characteristics, charge distribution, and reactive sites within the molecule. researchgate.net These computational approaches are fundamental for predicting chemical reactivity and understanding biological phenomena at the molecular level. researchgate.net

Table 1: Representative DFT-Calculated Properties for Fluoroaniline Isomers Note: This table is based on data for related fluoroaniline isomers to illustrate the types of parameters obtained from DFT calculations.

| Property | 5-nitro-2-fluoroaniline (DFT) | 2-nitro-5-fluoroaniline (DFT) | Reference |

| HOMO-LUMO Energy Gap (eV) | 3.874 | 3.979 | researchgate.net |

| Dipole Moment (Debye) | 4.5318 | 3.6551 | researchgate.net |

Data sourced from studies on nitro-fluoroaniline isomers.

Molecular Dynamics (MD) Simulations of 2-(2-Benzylphenoxy)-5-fluoroaniline in Various Chemical Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not widely published, the methodology is frequently applied to complex organic molecules to understand their behavior in different chemical environments, such as in aqueous solutions. unimi.it

An MD simulation involves defining a system, such as a single molecule of this compound solvated in a box of water molecules. The simulation then calculates the trajectories of these molecules by solving Newton's equations of motion. This provides insights into how the solute molecule interacts with the surrounding solvent, affecting both its own conformation and the structure of the solvent. unimi.it

For example, MD simulations on aqueous solutions of L-proline have been used to investigate its effect on water structure and its potential for self-aggregation. unimi.it Such studies analyze parameters like spatial distribution functions to visualize the hydration shell around the solute and diffusion coefficients to understand its mobility. unimi.it This approach could be applied to this compound to understand its solubility, hydration characteristics, and dynamic behavior, which are crucial for applications in materials science and medicinal chemistry.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds Focusing on Chemical Features

Quantitative Structure-Activity Relationship (QSAR) studies are essential for predicting the biological activity of chemical compounds based on their molecular structures. frontiersin.org These models establish a mathematical relationship between chemical descriptors of a compound and its activity. For compounds related to this compound, such as other substituted anilines and phenoxy derivatives, QSAR models are used to guide the design of new molecules with enhanced potency or selectivity. nih.govnih.gov

The process involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These can include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic net charges. walisongo.ac.id

Steric/Topological Descriptors: Molecular weight, surface area (SAG), and surface area of the amine group (SAA). walisongo.ac.id

Hydrophobicity Descriptors: Log P (the logarithm of the partition coefficient between octanol (B41247) and water). walisongo.ac.id

These descriptors are then used to build a predictive model using statistical methods or machine learning algorithms like Support Vector Regression or Random Forest. frontiersin.org For instance, QSAR studies on amide derivatives have successfully predicted their inhibitory effects on enzymes like xanthine (B1682287) oxidase. frontiersin.org Similarly, research on 4-phenoxyquinoline derivatives identified key structural features for potent and selective inhibition of certain tyrosine kinases. nih.gov Such models can accelerate drug discovery by prioritizing which new derivatives of a lead compound, like this compound, should be synthesized and tested. frontiersin.org

Retrosynthesis Prediction Algorithms and Machine Learning Applications in this compound Synthesis Planning

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. mit.educhemrxiv.org Computer-Aided Synthesis Planning (CASP), powered by machine learning and artificial intelligence, has revolutionized this process. researchgate.netnih.gov For a complex molecule like this compound, these algorithms can propose efficient synthetic routes.

The general workflow of a machine learning-based retrosynthesis tool involves two main components:

Single-Step Retrosynthesis Predictor: This model takes a molecule as input and suggests possible precursor molecules by identifying potential bond disconnections. chemrxiv.orgarxiv.org These models can be template-based, using a library of known chemical reaction rules, or template-free, learning the rules of chemical reactivity directly from large reaction databases like USPTO, Reaxys, or SciFinder. mit.educhemrxiv.org

Search Algorithm: Once single-step predictions are made, a search algorithm (e.g., Monte Carlo Tree Search or A-based algorithms like Retro) explores the multitude of possible pathways to find a complete and viable synthetic route from target to starting materials. openreview.net

For this compound, a key disconnection would likely be the ether linkage (a C-O bond) or the benzyl-phenoxy bond (a C-C bond). An algorithm might suggest a retrosynthetic step corresponding to a Buchwald-Hartwig amination or an Ullmann condensation. The system evaluates the feasibility of each proposed reaction, often using a forward-prediction model to check for potential side products. nih.gov These data-driven approaches help chemists design synthetic routes more rapidly and efficiently, overcoming human bias and discovering novel chemical pathways. researchgate.net

| Component | Description | Examples | Reference |

| Reaction Datasets | Large corpora of chemical reactions used to train ML models. | USPTO, Reaxys, SciFinder | mit.edu |

| Molecular Representation | Machine-readable formats for chemical structures. | SMILES, Molecular Graphs | mit.edu |

| Single-Step Models | Algorithms that predict precursors for a single reaction step. | Template-based, Template-free (e.g., Seq2Seq, GNNs) | chemrxiv.org |

| Search Algorithms | Methods to plan the multi-step synthesis route. | Monte Carlo Tree Search (MCTS), A* Search (Retro*) | openreview.net |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred conformations is crucial as it dictates how the molecule interacts with its environment, such as a biological receptor. nih.gov

The key rotatable bonds in this compound are the C-O-C ether linkage and the C-C bond connecting the benzyl (B1604629) group. The rotational barriers around these bonds define the molecule's conformational energy landscape. Computational methods, often combined with experimental techniques like NMR spectroscopy, are used to map this landscape. scielo.brpsu.edu

Computational strategies involve systematically rotating the flexible bonds and calculating the energy of each resulting conformation using methods like DFT. scielo.br This process identifies low-energy, stable conformers and the transition states that connect them. nih.gov For example, in a study of 2-substituted piperazines, conformational analysis revealed a preference for an axial conformation, which was crucial for its biological activity. nih.gov Similarly, mapping the energy landscape for this compound would reveal its most stable three-dimensional shapes, providing critical information for understanding its chemical and biological properties. researchgate.net

Derivatization and Chemical Modification of 2 2 Benzylphenoxy 5 Fluoroaniline

Acylation and Alkylation Reactions at the Aniline (B41778) Nitrogen

Acylation reactions typically involve treating the aniline with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This process converts the basic amino group into a neutral amide functionality. For instance, N-acetylation can be achieved using acetyl chloride or acetic anhydride.

Alkylation introduces alkyl groups onto the aniline nitrogen. Direct alkylation with alkyl halides can be challenging due to potential over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. More controlled methods are often preferred. One such method is reductive amination, where the aniline is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ. Another approach involves the use of alkylating agents under specific conditions to favor mono-alkylation. For example, N-alkylation of similar N-(5-fluoro-2-phenoxyphenyl) compounds has been successfully achieved as part of the synthesis of more complex molecules.

Table 1: Representative N-Acylation and N-Alkylation Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | N-Acetyl-2-(2-benzylphenoxy)-5-fluoroaniline |

| Acylation | Benzoyl Chloride | N-Benzoyl-2-(2-benzylphenoxy)-5-fluoroaniline |

| Alkylation | Methyl Iodide | N-Methyl-2-(2-benzylphenoxy)-5-fluoroaniline |

Electrophilic Substitution on the Aromatic Rings

The two aromatic rings of 2-(2-benzylphenoxy)-5-fluoroaniline are susceptible to electrophilic substitution, although the regioselectivity is dictated by the combined electronic effects of the existing substituents. The aniline ring contains the strongly activating amino group (-NH₂) and the deactivating but ortho-, para-directing fluorine atom (-F). The benzylphenoxy ring contains an activating ether linkage (-O-) and the benzyl (B1604629) group.

Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the ring. Bromination of related 2-fluoroaniline (B146934) compounds has been shown to yield 4-bromo-2-fluoroaniline, suggesting that substitution occurs para to the fluorine and ortho to the amine.

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). The sulfonation of various fluoroanilines is a known process, often yielding a range of isomers depending on reaction conditions.

The precise outcome of these reactions on the this compound scaffold would depend on carefully controlled conditions to favor substitution on a specific ring and at a particular position.

Metalation and Organometallic Transformations

Organometallic derivatives of this compound serve as powerful intermediates for forming new carbon-carbon and carbon-heteroatom bonds.

Metalation , particularly ortho-lithiation, can be achieved by treating the compound with a strong organolithium base like n-butyllithium. The ether oxygen and the aniline nitrogen can direct the metalation to their ortho positions. The resulting organolithium species is a potent nucleophile that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide).

Alternatively, the synthesis of a Grignard reagent is a common strategy for related halo-aromatic compounds. If a halogenated derivative of this compound were prepared (e.g., via electrophilic halogenation as described in 6.2), it could be converted into a Grignard reagent (Ar-MgBr) by reacting it with magnesium metal. This organometallic reagent could then be used in coupling reactions or additions to carbonyl compounds. The reaction of 2-(perfluoroalkyl)anilines with Grignard reagents has been explored as a route to acridines, demonstrating the utility of this class of reagents in complex syntheses.

Polymerization and Oligomerization Studies Utilizing this compound as a Monomer

While specific studies on the polymerization of this compound are not widely documented, its structure suggests potential as a monomer. The aniline functionality could be used for the synthesis of polyanilines or other condensation polymers. For example, oxidative polymerization of aniline and its derivatives is a well-known method to produce conducting polymers.

Furthermore, analogous studies on the polymerization of related fluorinated phenols, such as heptafluoro-p-cresol, have been reported. In these cases, polymerization proceeds through the formation of reactive intermediates under basic conditions. Similarly, divanillin, a related phenolic compound, has been used to create Schiff base polymers through condensation with diamines. These examples suggest that, with appropriate functionalization (e.g., introduction of another reactive group), this compound could be incorporated into various polymer backbones.

Synthesis of Heterocyclic Ring Systems Incorporating the this compound Scaffold

The aniline moiety of this compound is a key starting point for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in medicinal chemistry.

Quinoline (B57606) Synthesis: Several classic methods can be envisioned for synthesizing quinoline derivatives from this aniline.

Doebner-von Miller Reaction: Reacting the aniline with α,β-unsaturated aldehydes or ketones.

Friedländer Synthesis: Condensing the aniline with a compound containing a ketone and an adjacent active methylene (B1212753) group.

Combes Quinoline Synthesis: Reacting the aniline with a β-diketone.

These reactions provide access to a wide range of substituted quinolines where the 2-(2-benzylphenoxy)-5-fluoro-phenyl moiety is attached to the heterocyclic core.

Benzodiazepine Synthesis: The synthesis of 1,4-benzodiazepines could be achieved by first acylating the aniline nitrogen with an α-haloacetyl chloride, followed by reaction with ammonia (B1221849) to form a glycine (B1666218) derivative, which can then be cyclized.

Imidazole and Other Heterocycles: The aniline can serve as a nucleophile in reactions to form various other heterocyclic systems. For example, condensation with appropriate precursors can lead to the formation of imidazoles or benzimidazoles. The synthesis of oxadiazoles (B1248032) and triazoles from a similar 2-(2-fluorophenoxy)phenyl precursor has been reported, highlighting the versatility of this structural class in generating diverse heterocyclic products.

Table 2: Potential Heterocyclic Systems from this compound

| Heterocycle Class | General Synthetic Method | Key Reagents |

|---|---|---|

| Quinoline | Doebner-von Miller | α,β-Unsaturated Ketone, Acid Catalyst |

| Quinoline | Friedländer Synthesis | β-Ketoester, Acid or Base Catalyst |

| Benzodiazepine | Glycine Derivative Cyclization | α-Haloacetyl Chloride, Ammonia |

| Imidazole | Multi-component Reaction | Aldehyde, Isocyanide |

Advanced Applications of 2 2 Benzylphenoxy 5 Fluoroaniline in Materials Science and Chemical Innovation

Precursor in the Synthesis of Advanced Polymer Materials

The primary amine and fluorine substituents on the aniline (B41778) ring make 2-(2-Benzylphenoxy)-5-fluoroaniline a valuable monomer for synthesizing high-performance polymers such as polyimides and polyamides. These polymers are sought after in the aerospace, electronics, and automotive industries for their exceptional thermal, mechanical, and dielectric properties.

The incorporation of the bulky and rigid 2-benzylphenoxy group into a polymer backbone would be expected to introduce significant steric hindrance. This hindrance can disrupt chain packing, which paradoxically can enhance certain material properties. For instance, reduced chain-to-chain interactions can increase the polymer's solubility in common organic solvents, simplifying processing and fabrication. Furthermore, the introduction of the fluorine atom typically enhances thermal stability, chemical resistance, and lowers the dielectric constant, a critical factor for microelectronics applications.

The polymerization would typically proceed via a condensation reaction between the diamine monomer (or a derivative) and a dianhydride or diacyl chloride. The resulting polymer would likely exhibit a high glass transition temperature (Tg) due to the rigid aromatic structure, while the bulky side group maintains a degree of processability.

Interactive Data Table: Projected Properties of a Polyimide Derived from this compound

This table presents a comparative projection of material properties for a hypothetical polyimide synthesized using this compound, contrasted with a conventional polyimide (Kapton).

| Property | Conventional Polyimide (Kapton) | Hypothetical Polyimide (BPF-PI) | Rationale for Projection |

| Glass Transition Temp. (Tg) | 360-410 °C | ~330-380 °C | The bulky benzylphenoxy group may slightly lower Tg by increasing free volume, but the overall rigid structure keeps it high. |

| Dielectric Constant (1 MHz) | ~3.4 | ~2.7-3.0 | The fluorine atom is known to lower the dielectric constant by reducing polarizability. |

| Solubility | Insoluble in most solvents | Soluble in NMP, DMAc, THF | The large, non-polar side group disrupts chain packing, improving interaction with organic solvents. |

| Thermal Stability (TGA, 5% wt. loss) | >500 °C | >500 °C | The stable aromatic ether linkage and fluoro-aromatic structure contribute to excellent thermal resistance. |

Development of Chemical Probes and Ligands for Non-Biological Systems

The aniline functional group is a versatile platform for designing chemical sensors and ligands for non-biological targets like heavy metal ions or specific anions. The amine can be readily modified through reactions like diazotization to form azo dyes or condensation with aldehydes to form Schiff bases. These derivatives often exhibit chromogenic (color-changing) or fluorogenic (fluorescence-switching) responses upon binding with an analyte.

For this compound, the aniline nitrogen and the ether oxygen could act as a chelating unit for metal ions. The bulky benzylphenoxy group would create a specific steric environment around the binding site, potentially leading to high selectivity for a particular metal ion. The fluorine atom's electron-withdrawing nature can tune the electronic properties of the system, influencing the binding affinity and the resulting optical signal. A probe based on this molecule could be designed for environmental monitoring, such as detecting trace amounts of toxic metal ions like Pb²⁺ or Hg²⁺ in water.

Interactive Data Table: Hypothetical Design of a Metal Ion Probe

This table outlines a potential design for a colorimetric sensor for lead ions (Pb²⁺) based on a derivative of this compound.

| Feature | Design Specification | Sensing Mechanism |

| Probe Structure | Azo dye derivative formed by diazotizing this compound and coupling it with a phenolic compound. | Coordination of Pb²⁺ with the azo nitrogen and ether oxygen atoms. |

| Target Analyte | Lead (II) ion (Pb²⁺) | Selective chelation based on ion size and coordination geometry. |

| Signal Transduction | Colorimetric shift (e.g., from yellow to red) | The binding event alters the electronic structure of the azo chromophore, shifting its absorption spectrum to a longer wavelength (a bathochromic shift). |

| Potential Application | Environmental water quality testing | Provides a rapid, visual method for detecting lead contamination without complex instrumentation. |

Role in Catalysis and Reaction Medium Modification

In the field of catalysis, aniline derivatives are precursors to sophisticated ligands for transition metals like palladium, rhodium, and iridium. These metals are at the heart of many crucial organic reactions, including cross-coupling reactions (e.g., Suzuki, Heck) that are fundamental to manufacturing pharmaceuticals and fine chemicals.

By modifying the amine group of this compound, for instance, by reacting it with chlorodiphenylphosphine, a P,N-type ligand could be synthesized. The resulting ligand would coordinate to a metal center, and its unique steric and electronic properties would directly influence the catalyst's performance. The bulky benzylphenoxy group would create a defined pocket around the metal, potentially controlling the regioselectivity or stereoselectivity of a reaction. The electron-withdrawing fluorine atom would modulate the electron density on the metal, impacting its catalytic activity and stability. Such a catalyst could offer improved yields or selectivity in challenging chemical transformations.

Interactive Data Table: Potential Catalytic Applications

This table explores potential applications for a palladium catalyst bearing a ligand derived from this compound.

| Catalytic Reaction | Substrates | Role of the Ligand | Expected Advantage |

| Suzuki Coupling | Aryl halide + Arylboronic acid | Stabilizes the Pd(0) active species; influences reductive elimination. | The bulky ligand may promote the coupling of sterically hindered substrates by facilitating the final product-releasing step. |

| Heck Reaction | Alkene + Aryl halide | Controls the regioselectivity of alkene insertion. | The defined steric environment could favor the formation of a specific isomer (e.g., linear vs. branched product). |

| C-H Activation | Aromatic C-H bond + Coupling partner | Participates in the C-H bond cleavage step and stabilizes the metallacyclic intermediate. | The ligand's electronic properties, tuned by the fluorine atom, could lower the activation energy for the C-H cleavage. |

Integration into Smart Materials and Responsive Systems

"Smart" materials are designed to change their properties in response to external stimuli, such as pH, light, temperature, or the presence of a specific chemical. The functional groups on this compound provide multiple handles for imparting such responsiveness to a material.

When polymerized, the aniline nitrogen within the polymer chain can be protonated or deprotonated in response to changes in pH. This can lead to significant changes in the polymer's conformation, solubility, or color. A material incorporating this monomer could thus function as a pH sensor or a pH-responsive drug delivery vehicle (though the latter is a biological application).

Furthermore, the combination of the polar C-F bond and the extensive aromatic system could give rise to solvatochromism, where the material's color changes depending on the polarity of the surrounding solvent. This property could be harnessed to create sensors for solvent composition. Integrating this molecule into a cross-linked polymer network could lead to the development of gels that swell or shrink in response to specific chemical or thermal triggers.

Interactive Data Table: Stimuli-Responsive Potential

This table summarizes the potential for creating smart materials based on polymers incorporating this compound.

| Stimulus | Responsive Functional Group(s) | Material's Response | Potential Application |

| pH | Aniline nitrogen | Swelling/shrinking of a hydrogel; color change (halochromism). | Reusable chemical filters; visual pH indicators for industrial processes. |

| Solvent Polarity | Fluoroaromatic system | Change in color or fluorescence emission (solvatochromism). | Sensors for monitoring solvent purity or mixture composition. |

| Temperature | Benzylphenoxy side group | Change in polymer chain conformation leading to a phase transition (e.g., LCST behavior). | Thermally-actuated switches or valves in microfluidic devices. |

Future Research Directions and Emerging Paradigms in 2 2 Benzylphenoxy 5 Fluoroaniline Chemistry

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The construction of 2-(2-benzylphenoxy)-5-fluoroaniline involves the formation of a diaryl ether bond and the presence of a primary aniline (B41778), suggesting that established cross-coupling methodologies could be adapted and optimized for its synthesis. Key strategies would likely revolve around the Ullmann condensation and the Buchwald-Hartwig amination reactions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org

A plausible and efficient retrosynthetic analysis would disconnect the molecule at the diaryl ether linkage or the C-N bond.

Route A: Ullmann-type Diaryl Ether Synthesis

This approach would involve the coupling of an activated aryl halide with a phenol (B47542). organic-chemistry.orgresearchgate.net A potential pathway is the reaction of 2-benzylphenol (B1197477) with 1,4-difluoro-2-nitrobenzene. The nitro group activates the fluorine atom at the C1 position for nucleophilic aromatic substitution (SNAr). Subsequent reduction of the nitro group would yield the target aniline.

Route B: Buchwald-Hartwig C-O Cross-Coupling

Palladium-catalyzed C-O cross-coupling offers a milder alternative to the often harsh conditions of the Ullmann reaction. organic-chemistry.orgrsc.org This route could involve the coupling of 2-bromo-5-fluoroaniline (B94856) with 2-benzylphenol, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. The development of more active and stable catalysts is a continuing area of research that could enhance the efficiency of this route. organic-chemistry.orgresearchgate.netacs.org

| Step | Reactants | Reagents and Conditions | Product |

| Route A-1 | 2-Benzylphenol, 1,4-difluoro-2-nitrobenzene | K₂CO₃, DMF, Heat | 2-(2-Benzylphenoxy)-5-fluoro-nitrobenzene |

| Route A-2 | 2-(2-Benzylphenoxy)-5-fluoro-nitrobenzene | Fe, NH₄Cl, EtOH/H₂O, Reflux | This compound |

| Route B | 2-Bromo-5-fluoroaniline, 2-Benzylphenol | Pd₂(dba)₃, t-Bu₃P, NaOt-Bu, Toluene, Heat | This compound |

Table 1: Proposed Synthetic Routes to this compound. This table outlines two potential synthetic pathways, highlighting the key reactants and general conditions based on established methodologies for diaryl ether and aniline synthesis.

Further research in this area would focus on optimizing reaction conditions, catalyst selection, and substrate scope to maximize yield and purity. The exploration of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, could also significantly enhance efficiency. acs.org

Development of Sustainable and Environmentally Benign Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. digitellinc.com For the synthesis of this compound, future research will undoubtedly focus on greener alternatives to traditional methods.

Key areas for development include:

Catalyst Systems: The use of earth-abundant and less toxic metals like copper and iron as catalysts for the C-O and C-N coupling reactions is a promising avenue. researchgate.netjsynthchem.com Iron-catalyzed cross-coupling reactions, in particular, are gaining traction due to the low cost and benign nature of iron. researchgate.net

Solvent Selection: Traditional polar aprotic solvents like DMF and DMSO, while effective, pose environmental and health risks. Research into the use of greener solvents such as water, ionic liquids, or deep eutectic solvents for Ullmann and Buchwald-Hartwig type reactions is an active field. digitellinc.comrsc.orgfrontiersin.org For instance, performing these couplings in aqueous micellar solutions can significantly reduce the environmental impact.

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, thereby reducing energy consumption. organic-chemistry.org The application of microwave irradiation to the synthesis of this compound could offer a more sustainable approach.

| Sustainability Aspect | Traditional Method | Greener Alternative | Rationale |

| Catalyst | Palladium | Copper or Iron | Lower cost, lower toxicity, more abundant. researchgate.netjsynthchem.com |

| Solvent | DMF, Toluene | Water, Deep Eutectic Solvents | Reduced toxicity and environmental impact. digitellinc.comfrontiersin.org |

| Energy Source | Conventional Heating | Microwave Irradiation | Faster reactions, potentially higher yields, lower energy use. organic-chemistry.org |

Table 2: Sustainable Alternatives in the Synthesis of this compound. This table compares traditional synthetic approaches with more environmentally benign alternatives that represent future research directions.

Advanced Computational Predictions for Novel Reactivity and Transformations

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are synthesized in the lab. For this compound, density functional theory (DFT) and other computational methods could be employed to:

Predict Spectroscopic Data: Calculation of NMR, IR, and UV-Vis spectra would aid in the characterization of the molecule and any new derivatives.

Elucidate Reaction Mechanisms: Computational modeling can provide insights into the transition states and intermediates of the proposed synthetic routes, helping to optimize reaction conditions.

Predict Reactivity: The electronic properties of the molecule, such as the HOMO-LUMO gap and electrostatic potential maps, can be calculated to predict its reactivity in various chemical transformations. The fluorine substituent, for example, exerts both inductive and resonance effects that can be quantified to predict its influence on the reactivity of the aniline nitrogen and the aromatic rings. researchgate.netacs.org

Explore Conformational Landscapes: The flexibility of the diaryl ether linkage allows for multiple conformations. Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets or self-assemble in materials.

Future research would involve a synergistic approach, where computational predictions guide experimental work, and experimental results, in turn, validate and refine the computational models.

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms offers the potential to accelerate the discovery and optimization of new chemical entities. sigmaaldrich.comresearchgate.netpeptide.comchemspeed.com The synthesis of this compound and its derivatives is well-suited for adaptation to such platforms.

An automated workflow could be designed to:

Optimize Reaction Conditions: A robotic platform could rapidly screen a wide range of catalysts, ligands, bases, solvents, and temperatures for the key coupling steps, allowing for the rapid identification of optimal conditions. researchgate.net

Synthesize Analog Libraries: By systematically varying the building blocks (e.g., using different substituted phenols or anilines), an automated synthesizer could generate a library of analogs of this compound for structure-activity relationship (SAR) studies in drug discovery. peptide.comchemspeed.com

Purify and Analyze Products: Integration of automated purification (e.g., flash chromatography) and analysis (e.g., LC-MS, NMR) would create a seamless "idea-to-molecule" workflow. bohrium.com

The development of robust and general reaction modules for key transformations like the Buchwald-Hartwig and Ullmann reactions will be crucial for the successful integration of this chemistry into automated platforms. sigmaaldrich.com

Discovery of Unforeseen Chemical Transformations and Applications

The unique combination of functional groups in this compound opens the door to the discovery of novel chemical transformations and applications.

Novel Cyclization Reactions: The aniline nitrogen and the ortho-benzyl group could potentially participate in intramolecular cyclization reactions to form novel heterocyclic scaffolds. For instance, under oxidative conditions, a Pictet-Spengler type reaction might be feasible, leading to complex polycyclic aromatic structures.

Directed C-H Functionalization: The ether oxygen or the aniline nitrogen could act as directing groups to facilitate the selective functionalization of C-H bonds on the aromatic rings, allowing for the late-stage modification of the molecule's structure.

Fluorine Chemistry: The fluorine atom can influence the molecule's physical and biological properties and may also serve as a handle for further transformations, such as metal-catalyzed cross-coupling reactions.

Potential Applications: Diaryl ether and aniline moieties are present in numerous biologically active compounds, including antibacterial, antifungal, and anticancer agents. acs.orgnih.gov The specific substitution pattern of this compound makes it an interesting candidate for screening in various biological assays. Furthermore, the fluorinated nature of the compound could find applications in materials science, for example, in the synthesis of fluorinated poly(aryl ether)s with specific dielectric properties. rsc.org

The exploration of these unforeseen transformations will require a combination of curiosity-driven research and systematic investigation of the molecule's reactivity under a variety of conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.